molecular formula C9H10N2O B1358083 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde CAS No. 204452-93-7

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde

Cat. No. B1358083
M. Wt: 162.19 g/mol
InChI Key: GJAACFNQDNFJNX-UHFFFAOYSA-N
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Patent
US06514964B1

Procedure details

Dimethoxy-1,2,3,4-tetrahydropyridino[2,3-b]pyridin-7-ylmethane was dissolved in trifluoroacetic acid (14 mL) and stirred under nitrogen for 16 hrs. The mixture was quenched with saturated sodium bicarbonate, extracted with methylene chloride, dried over sodium sulfate, filtered, in vacuo and purified by flash chromatography (5% MeOH/CH2Cl2 ). EI-MS m/z 163 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[N:9]=[C:8]2[NH:10][CH2:11][CH2:12][CH2:13][C:7]2=[CH:6][CH:5]=1>FC(F)(F)C(O)=O>[NH:10]1[C:8]2=[N:9][C:4]([CH:3]=[O:2])=[CH:5][CH:6]=[C:7]2[CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=C2C(=N1)NCCC2)OC
Name
Quantity
14 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered, in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (5% MeOH/CH2Cl2 )

Outcomes

Product
Details
Reaction Time
16 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.